9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
This compound belongs to the purino-pyrimidine dione class, characterized by a fused bicyclic scaffold with substitutions at key positions. The 9-position features a 4-ethylphenyl group, while methyl groups occupy the 1- and 7-positions.
Properties
IUPAC Name |
9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-12-5-7-13(8-6-12)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCWMIHQRZZBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323314 | |
| Record name | 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714924-08-0 | |
| Record name | 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethylbenzaldehyde with 1,7-dimethylxanthine under acidic conditions to form the intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can further be utilized in different applications.
Scientific Research Applications
9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound prevents the repair of DNA damage in cells, leading to genomic instability and cell death. This mechanism is particularly effective in cancer cells that rely heavily on PARP-1 for survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Purino-Pyrimidine Dione Family
Substituent Variations
- 9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (): Differs by a methoxy group at the 4-position of the phenyl ring and a pentyl chain at the 3-position. The methoxy group may enhance solubility but reduce lipophilicity compared to the ethyl group in the target compound.
- 9-(3-Chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (): Features a chloro substituent at the 3-position of the phenyl ring. Molecular weight: 345.787; xlogP: 2.3 .
- 9-(4-Chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (): Substitution with a 4-chlorophenyl group and ethyl chain at position 3. The chlorine atom may confer higher binding affinity to hydrophobic pockets in target proteins.
Pyrimido-Pyrimidine and Imidazolidin-Dione Derivatives
Pyrimido[4,5-d]pyrimidine Derivatives ()
- Compound 1 : 5-Styryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trione. Exhibited the highest activity (IC₅₀: 10.11 ppm) among four derivatives, attributed to the styryl group enhancing π-π interactions.
- Compound 2 : 5-Styryl-7-thioxo analog. Thioxo substitution reduced activity compared to the trione, highlighting the importance of carbonyl groups for bioactivity .
Imidazolidin-2,4-dione Derivatives ()
- IM-3 (5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione) : Demonstrated CNS effects, possibly due to the ethylphenyl group enhancing blood-brain barrier penetration.
- IM-7 (5-(4-Isopropylphenyl)-3-phenylimidazolidin-2,4-dione) : Showed acute cardiovascular effects in rats, suggesting substituent bulkiness (isopropyl vs. ethyl) influences target specificity .
Physicochemical and Pharmacokinetic Properties
*Estimated based on substituent contributions.
Key Findings and Implications
Substituent Effects :
- Ethyl and methoxy groups on the phenyl ring balance lipophilicity and solubility, while chloro substituents enhance binding affinity but may increase toxicity.
- Methyl groups at positions 1 and 7 in the target compound likely stabilize the dihydro ring system, improving metabolic stability .
Biological Activity Gaps: The target compound’s activity remains uncharacterized in the provided evidence.
Synthesis Insights :
- Iodine-catalyzed reactions () and Strecker syntheses () are viable for related compounds, but the target compound may require optimized conditions due to its specific substituents.
Biological Activity
9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a heterocyclic compound belonging to the purine derivative class. Its unique structure and functional groups suggest potential biological activities that are currently being explored in various scientific fields, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H21N5O2
- Molecular Weight : 341.39 g/mol
- IUPAC Name : this compound
- InChI Key : InChI=1S/C18H21N5O2/c1-4-12-5-7-13(8-6-12)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25)
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator. For instance:
- Enzyme Inhibition : It can bind to the active sites of enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors that regulate various signaling pathways.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit several biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. For example:
- Case Study : In vitro studies demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating effective dose levels.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in MCF-7 cells | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antioxidant | Scavenging of free radicals |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : The starting material (4-ethylbenzaldehyde) is reacted with 1,7-dimethylxanthine under acidic conditions.
- Cyclization : The intermediate undergoes cyclization to form the final product.
Q & A
Basic Question: What are the established synthetic routes for 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, and what methodological challenges arise in purification?
Answer:
The synthesis of this compound likely involves multi-step heterocyclic reactions, such as cyclocondensation or nucleophilic substitution, given its purino-pyrimidine core. Key challenges include:
- Separation of diastereomers : Due to stereochemical complexity, membrane-based separation (e.g., chiral resolution) or advanced chromatography (HPLC with chiral columns) is recommended .
- Byproduct management : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Process simulation tools (e.g., COMSOL Multiphysics) can model reaction pathways to predict byproduct formation .
Methodological Tip : Use powder X-ray diffraction (PXRD) to verify crystallinity post-purification and mitigate amorphous impurities .
Basic Question: What analytical techniques are most effective for characterizing structural and functional groups in this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR can resolve the ethylphenyl substituent and methyl groups. For complex splitting patterns, 2D NMR (e.g., HSQC, COSY) is critical to assign stereochemistry .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and detects isotopic patterns, especially for chlorine-free derivatives (e.g., distinguishing from analogs like 9-(4-chlorophenyl) derivatives) .
- FT-IR : Identify carbonyl (C=O) and amine (N-H) stretches in the purino-pyrimidine core. Compare with computational IR spectra (DFT calculations) for validation .
Advanced Question: How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?
Answer:
Contradictions often stem from variability in experimental design. Mitigation strategies include:
- Standardized assays : Use a reference compound (e.g., positive control) in all assays to normalize inter-lab variability .
- Dose-response validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-analysis : Apply bibliometric frameworks to identify methodological biases (e.g., cell line selection, solvent effects) across published studies .
Advanced Question: What computational strategies are recommended for modeling the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor binding dynamics, focusing on the ethylphenyl group’s hydrophobic interactions .
- Docking Studies (AutoDock Vina) : Screen against kinase targets (e.g., adenosine receptors) using flexible docking to account for conformational changes .
- QSAR Modeling : Train models on analogs (e.g., 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine) to predict ADMET properties .
Advanced Question: How can AI-driven experimental design optimize synthesis and reduce trial-and-error approaches?
Answer:
- Generative Models : Use reinforcement learning (RL) to propose novel reaction pathways, minimizing toxic reagents .
- Process Control Automation : Integrate AI with microfluidic reactors for real-time adjustment of parameters (e.g., pH, flow rate) .
- Data Augmentation : Train neural networks on CRDC-classified datasets (e.g., RDF2050108) to predict optimal reaction yields .
Advanced Question: What methodological frameworks are suitable for studying the compound’s mechanism of action in complex biological systems?
Answer:
- Systems Pharmacology : Combine omics data (transcriptomics/proteomics) with pathway enrichment analysis to map multi-target effects .
- Causal Inference Models : Apply Bayesian networks to distinguish direct vs. indirect interactions in cellular assays .
- Theoretical Anchoring : Link findings to purinergic signaling theory, ensuring mechanistic hypotheses align with established frameworks (e.g., adenosine receptor modulation) .
Advanced Question: How can researchers address reproducibility challenges in scaling up synthesis from lab to pilot scale?
Answer:
- Factorial Design of Experiments (DoE) : Test critical parameters (e.g., mixing efficiency, heat transfer) using a 2^k design to identify scale-up bottlenecks .
- Process Simulation : Use COMSOL Multiphysics to model mass transfer limitations in stirred-tank reactors .
- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like particle size distribution .
Advanced Question: What strategies validate the compound’s selectivity against off-target receptors in pharmacological studies?
Answer:
- Selectivity Profiling : Screen against a panel of 100+ kinases using competitive binding assays. Cross-validate with CRISPR-edited cell lines to isolate target effects .
- Thermodynamic Analysis : Measure binding entropy (ITC) to differentiate specific vs. non-specific interactions .
- Structural Elucidation : Co-crystallize the compound with its target and resolve via X-ray crystallography to map binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
